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Introduction

Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1A receptor
that has been investigated for its potential therapeutic effects in neurological disorders.[1] This
technical guide provides a comprehensive overview of Balovaptan's chemical structure,
physicochemical and pharmacological properties, and its mechanism of action. The information
is presented to support further research and development efforts in this area.

Chemical Structure and Identifiers

Balovaptan is a complex heterocyclic molecule with the systematic IUPAC name 8-Chloro-5-
methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[2][3][4]triazolo[4,3-a][2]benzodiazepine.
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Identifier Value

8-Chloro-5-methyl-1-(4-pyridin-2-
IUPAC Name yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-

albenzodiazepine

CN1CC2=NN=C([C@H]3CC--INVALID-LINK--

SMILES OC3=CC=CC=N3)N2C2=C(C1)C=C(Cl)C=C2
CAS Number 1228088-30-9

Chemical Formula C22H24CIN50

Molecular Weight 409.92 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of Balovaptan is provided below. These
properties are crucial for understanding its behavior in biological systems and for formulation
development.

Property Value Source
Boiling Point (Predicted) 597.0 £ 60.0 °C ChemicalBook
Density (Predicted) 1.39 £ 0.1 g/cm3 ChemicalBook
pKa (Strongest Basic) 3.84 DrugBank Online

. DMSO: 62.5 mg/mL (152.47
Solubility TargetMol

mM)

Bioavailability High (103-116%) PubMed

Pharmacological Properties

Balovaptan is a potent and selective antagonist of the vasopressin V1A receptor. Its
pharmacological profile is characterized by high binding affinity and selectivity.
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Parameter Value Species
Ki for V1a Receptor 1nM Human
Ki for V1a Receptor 39 nM Mouse
o >30,000-fold for hVV1a over
Selectivity Human
hV2 receptors
o 9,891-fold for hVla over hOTR
Selectivity . Human
(human oxytocin receptor)
Pharmacokinetics

Pharmacokinetic studies in healthy adults have demonstrated that Balovaptan has a profile

suitable for once-daily oral administration.

Parameter Value Condition
Administration Oral -
Absorption Rapid -
Tmax (Time to Peak Plasma )

) ~3 hours Single dose
Concentration)
Half-life (t%2) 45-47 hours Steady-state

Metabolism

Primarily by CYP3A4

Effect of Food

No relevant effect on exposure

Cmax (Maximum Plasma

) 8 ng/mL 1.5 mg dose
Concentration)
Cmax (Maximum Plasma
) 20 ng/mL 4 mg dose
Concentration)
Cmax (Maximum Plasma
60 ng/mL 10 mg dose

Concentration)
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Mechanism of Action and Signaling Pathway

Balovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G
protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gg/11 family of
G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A
receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of
intracellular calcium (Ca2+). Balovaptan blocks the initial step of this cascade by preventing
AVP from binding to the V1A receptor, thereby inhibiting the downstream signaling pathway.
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Balovaptan's Antagonistic Action on the V1a Receptor Signaling Pathway.

Experimental Protocols
Synthesis of Balovaptan

The synthesis of Balovaptan has been described in the literature. A key step in the formation
of the triazolobenzodiazepine core involves the cyclocondensation of a thiolactam intermediate
with a hydrazide. The detailed synthetic route is outlined in the Journal of Medicinal Chemistry,
2020, 63, 1511-1525.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity of Balovaptan for the VV1a receptor.
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Objective: To determine the inhibitory constant (Ki) of Balovaptan.

Materials:

Cell membranes expressing the human V1a receptor (e.g., from HEK-293 cells).
Radioligand: [*2°l]phenylacetyl-d-Tyr(Me)-Phe-GIn-Asn-Arg-Pro-Arg-Tyr-NHz.
Unlabeled competitor: Balovaptan at various concentrations.

Non-specific binding control: A high concentration of an unlabeled V1a receptor ligand (e.g.,
[Arg8]vasopressin).

Assay buffer: Modified Tris-HCI buffer, pH 7.4.
Filtration apparatus.

Scintillation counter.

Methodology:

Incubation: A fixed amount of cell membrane preparation is incubated with the radioligand
and varying concentrations of Balovaptan. The incubation is typically carried out at 25°C for
120 minutes.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the
bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

Data Analysis: The concentration of Balovaptan that inhibits 50% of the specific binding of
the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then
calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay
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This functional assay measures the ability of Balovaptan to block AVP-induced intracellular
calcium mobilization.

Objective: To assess the antagonistic activity of Balovaptan on V1a receptor-mediated
signaling.

Materials:

Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Arginine Vasopressin (AVP) as the agonist.

Balovaptan as the antagonist.

Assay buffer.

A fluorescence plate reader capable of kinetic measurements.

Methodology:

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and
cultured overnight.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a
calcium-sensitive fluorescent dye in assay buffer.

Compound Addition: The plate is placed in a fluorescence plate reader. Balovaptan at
various concentrations is added to the wells, followed by a short incubation period.

Agonist Stimulation: A fixed concentration of AVP is added to the wells to stimulate the V1a
receptor.

Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase
in fluorescence indicates a rise in intracellular calcium.
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» Data Analysis: The ability of Balovaptan to inhibit the AVP-induced calcium flux is quantified,
and an IC50 value is determined.

Conclusion

Balovaptan is a well-characterized selective vasopressin V1A receptor antagonist with high
oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. Its
mechanism of action through the inhibition of the Gg/11-PLC signaling pathway is well-
understood. The provided chemical, physical, and pharmacological data, along with the
experimental protocols, offer a solid foundation for researchers and drug development
professionals interested in further exploring the therapeutic potential of Balovaptan and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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